molecular formula C31H35N5OS B12046968 N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B12046968
M. Wt: 525.7 g/mol
InChI Key: RLPOBRCIJQTGCN-UZWMFBFFSA-N
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Description

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple tert-butylphenyl groups

Preparation Methods

The synthesis of N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, including the formation of the triazole ring and the subsequent attachment of the tert-butylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and minimize costs.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The triazole ring and tert-butylphenyl groups play crucial roles in these interactions, allowing the compound to bind to enzymes or receptors and modulate their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Compared to other similar compounds, N’-[(E)-(4-tert-butylphenyl)methylidene]-2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C31H35N5OS

Molecular Weight

525.7 g/mol

IUPAC Name

N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C31H35N5OS/c1-30(2,3)24-16-12-22(13-17-24)20-32-33-27(37)21-38-29-35-34-28(36(29)26-10-8-7-9-11-26)23-14-18-25(19-15-23)31(4,5)6/h7-20H,21H2,1-6H3,(H,33,37)/b32-20+

InChI Key

RLPOBRCIJQTGCN-UZWMFBFFSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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